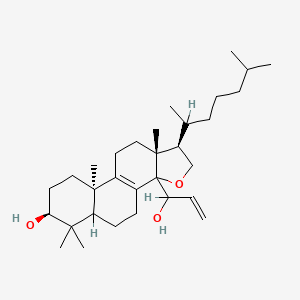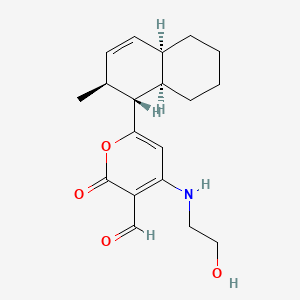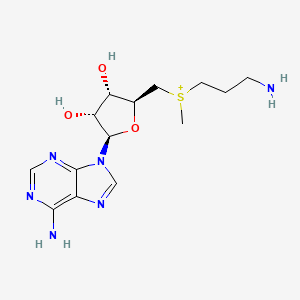
S-adenosylmethioninamine
描述
S-adenosylmethioninamine is a crucial substrate required for the biosynthesis of polyamines, including spermidine, spermine, and thermospermine . It is produced by the decarboxylation of S-adenosylmethionine . This compound plays a significant role in various biological processes, particularly in cellular growth and stress responses .
作用机制
Target of Action
S-adenosylmethioninamine (dAdoMet) is a substrate that is required for the biosynthesis of polyamines, including spermidine, spermine, and thermospermine . It is produced by the decarboxylation of S-adenosyl methionine . The primary targets of dAdoMet are the enzymes involved in the biosynthesis of these polyamines .
Mode of Action
dAdoMet is known as the methyl donor for the majority of methyltransferases that modify DNA, RNA, histones, and many other proteins . It donates its methyl group to these molecules, thereby altering their structure and function . This methylation process is a key part of many biological processes, including replication, transcription, translation, DNA repair, chromatin modeling, epigenetic modifications, and imprinting .
Biochemical Pathways
dAdoMet is involved in four key metabolic pathways: transmethylation, transsulfuration, polyamine synthesis, and 5’-deoxyadenosyl 5’-radical-mediated biochemical transformations . Transmethylation by dAdoMet generates S-adenosylhomocysteine, which is converted back to dAdoMet via the methionine cycle or to the antioxidant glutathione via the transsulfuration pathway .
Pharmacokinetics
A study on a novel oral formulation of s-adenosylmethionine (msi-195) showed that it was generally well-tolerated and had a higher bioavailability compared to a commercial product . The study also found that food significantly affected the pharmacokinetic profile of MSI-195, with a delayed time to maximum absorption and reduced area under the curve under fed conditions .
Result of Action
The methylation of molecules by dAdoMet results in a wide range of molecular and cellular effects. For example, the methylation of DNA can lead to changes in gene expression, while the methylation of proteins can alter their function . Furthermore, the biosynthesis of polyamines by dAdoMet plays a crucial role in cell growth and proliferation .
Action Environment
The action of dAdoMet can be influenced by various environmental factors. For instance, dietary insufficiency, alcohol abuse, arsenic poisoning, irradiation, and other environmental or hereditary factors can lead to deregulation of dAdoMet, resulting in a wide variety of human diseases, such as autoimmune disease, cancer, depression, and other neurological illnesses .
生化分析
Biochemical Properties
S-Adenosylmethioninamine is essential for the biosynthesis of polyamines, which are vital for cell growth and differentiation. It interacts with several enzymes, including adenosylmethionine decarboxylase, spermidine synthase, and spermine synthase. These interactions facilitate the conversion of this compound into polyamines, which are involved in stabilizing DNA structure, regulating ion channels, and modulating enzyme activities .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce mitochondrial dysfunction, permeability transition pore opening, and redox imbalance in liver cells. These effects are associated with decreased mitochondrial membrane potential, increased reactive oxygen species production, and altered activities of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a substrate for polyamine synthesis, where it donates aminopropyl groups to putrescine or spermidine. This process is catalyzed by enzymes such as spermidine synthase and spermine synthase. Additionally, this compound can influence gene expression by modulating the activity of methyltransferases, which are involved in DNA and histone methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can induce mitochondrial dysfunction and redox imbalance in liver cells over extended periods. These effects are associated with the compound’s stability and degradation, which can influence its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions and polyamine synthesis. At high doses, this compound can induce toxic effects, including oxidative stress and mitochondrial dysfunction. These adverse effects highlight the importance of dosage regulation in experimental and therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, including transmethylation, transsulfuration, and polyamine synthesis. It interacts with enzymes such as methionine adenosyltransferase and adenosylmethionine decarboxylase, which facilitate its conversion into various metabolites. These pathways are crucial for maintaining cellular homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is essential for its role in polyamine synthesis and other metabolic processes .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, which is regulated by targeting signals and post-translational modifications. These mechanisms ensure that this compound is available at the right place and time to participate in essential biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: S-adenosylmethioninamine is synthesized through the decarboxylation of S-adenosylmethionine. This reaction is catalyzed by the enzyme adenosylmethionine decarboxylase . The reaction conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: In industrial settings, the production of this compound involves the fermentation of genetically modified microorganisms that overexpress adenosylmethionine decarboxylase. The fermentation process is carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: S-adenosylmethioninamine primarily undergoes methylation reactions. It acts as a methyl donor in various biochemical processes, including the methylation of DNA, RNA, proteins, and other small molecules .
Common Reagents and Conditions: The methylation reactions involving this compound are typically catalyzed by methyltransferases. These reactions often occur under physiological conditions, with the presence of specific cofactors and substrates .
Major Products Formed: The major products formed from the methylation reactions of this compound include methylated DNA, RNA, and proteins. These modifications play crucial roles in regulating gene expression, protein function, and cellular metabolism .
科学研究应用
S-adenosylmethioninamine has a wide range of applications in scientific research:
相似化合物的比较
S-adenosylmethionine: The precursor of S-adenosylmethioninamine, involved in similar methylation reactions.
S-adenosylhomocysteine: A byproduct of transmethylation reactions, which can inhibit methyltransferases if not efficiently removed.
Spermidine and Spermine: Polyamines synthesized from this compound, playing crucial roles in cellular functions.
Uniqueness: this compound is unique due to its dual role as a methyl donor and a precursor for polyamine biosynthesis. This dual functionality makes it a critical compound in various biochemical pathways, distinguishing it from other similar compounds .
属性
IUPAC Name |
3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-LSRJEVITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701029264 | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22365-13-5 | |
| Record name | Decarboxylated AdoMet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosyl-3-methylthiopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-methionamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ADENOSYLMETHIONINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Adenosylmethioninamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of S-Adenosylmethioninamine (dAdoMet) in polyamine synthesis?
A1: this compound (dAdoMet) is a crucial precursor in polyamine biosynthesis. In bacteria like Bacillus subtilis, spermidine synthesis relies on dAdoMet. The enzyme S-adenosylmethionine decarboxylase (SpeD) catalyzes the decarboxylation of S-Adenosyl methionine (AdoMet) to form dAdoMet, which then contributes to the formation of spermidine from putrescine. []
Q2: How does cordycepin affect dAdoMet levels and what are the downstream consequences?
A2: Cordycepin, a cytotoxic nucleoside antimetabolite, can be converted into 3’-deoxyadenosine triphosphate (3’-dATP) within cells. This molecule then acts as a substrate for ATP:L-methionine S-adenosyltransferase, leading to the formation of 3’-dAdoMet. [] This accumulation of 3'-dAdoMet, along with its further metabolized product S-3’deoxyadenosyl-L-homocysteine, disrupts normal cellular processes. Studies using WI-L2 human lymphoblast cells showed that cordycepin treatment significantly reduced the accumulation of essential methylation markers in both RNA and DNA. These markers include 2’-O-methyluridine, 2’-O-methylcytidine, 5-methyluridine, 5-methylcytidine in RNA, and 5-methylcytosine in DNA. This suggests that the build-up of 3'-dAdoMet and related analogues interferes with crucial nucleic acid methylation pathways. []
Q3: Are there any links between dAdoMet and cellular senescence?
A3: Recent research indicates a possible connection between dAdoMet and cellular senescence, specifically in endothelial progenitor cells (EPCs). A study found that treatment with TRAM34, a KCa3.1 channel blocker, led to increased EPC senescence. This effect was linked to alterations in several metabolic pathways, including a notable increase in pyrimidine and purine metabolism. [] Interestingly, the use of Setanaxib, a NOX inhibitor, demonstrated a counteracting effect. It promoted antioxidant mechanisms and enhanced the this compound (SAM) metabolic pathway, ultimately reducing senescence. [] This suggests a potential protective role of the SAM pathway, where dAdoMet is a key component, against cellular senescence.
Q4: Can alterations in dAdoMet levels be rescued by external supplementation of polyamines?
A4: Interestingly, research suggests that depleting intracellular methionine leads to a decrease in this compound production, ultimately affecting spermidine and spermine biosynthesis. This depletion strategy cannot be reversed by simply adding exogenous polyamines, indicating a more complex regulatory mechanism. []
Q5: What is the significance of the structural similarity between S-adenosylmethionine decarboxylase enzymes across different organisms?
A5: Studies have shown a high degree of similarity between the S-adenosylmethionine decarboxylase (SpeD) enzymes in Bacillus subtilis and Methanococcus jannaschii, an archaeal species. This finding implies a conserved pathway for spermidine synthesis across these distantly related organisms, highlighting the evolutionary importance of this enzyme and dAdoMet in polyamine production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


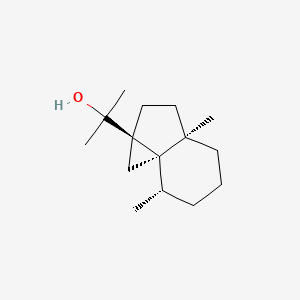

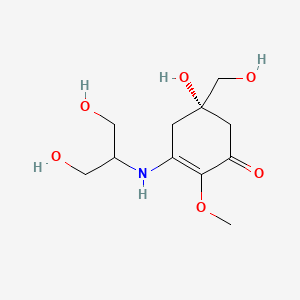
![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)
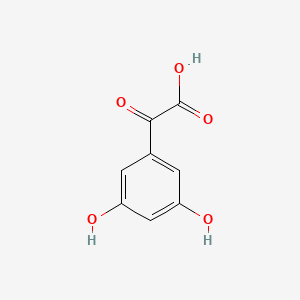
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
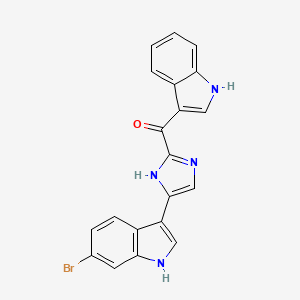
![Cyclohept[b]indole](/img/structure/B1203517.png)
